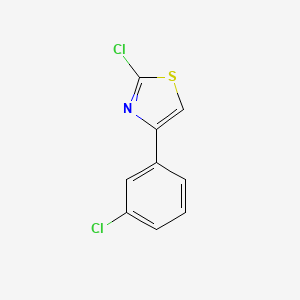

2-Chloro-4-(3-chlorophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZINUHPMEAOXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693481 | |

| Record name | 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42444-98-4 | |

| Record name | 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into a two-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the core thiazole ring, followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Introduction

Thiazole derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged scaffolds in drug design. This compound, in particular, presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro substituents on both the thiazole and phenyl rings offers sites for further functionalization, making this compound a versatile intermediate for library synthesis and lead optimization programs.

This guide will provide a detailed, step-by-step methodology for the reliable synthesis of this target compound, emphasizing both the theoretical principles and the practical considerations necessary for successful execution in a laboratory setting.

Overall Synthetic Strategy

The most logical and efficient pathway to this compound involves a two-stage process. The initial step is the formation of the 2-amino-4-(3-chlorophenyl)thiazole intermediate via the Hantzsch thiazole synthesis. This is followed by the diazotization of the 2-amino group and its subsequent displacement by a chloride ion, a classic transformation known as the Sandmeyer reaction.

Caption: Overall two-step synthesis pathway.

Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] In this specific application, 2-bromo-1-(3-chlorophenyl)ethanone is reacted with thiourea to yield the 2-amino-4-(3-chlorophenyl)thiazole intermediate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[3]

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

Materials:

-

2-Bromo-1-(3-chlorophenyl)ethanone

-

Thiourea

-

Ethanol (absolute)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 mmol) in absolute ethanol (15-20 mL).

-

To this solution, add thiourea (1.2 mmol, 1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[4]

-

Upon completion of the reaction (disappearance of the starting ketone), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with gentle stirring. A precipitate of the crude product will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(3-chlorophenyl)thiazole.

Expected Outcome:

The product, 2-amino-4-(3-chlorophenyl)thiazole, is typically a solid. The expected yield for this type of reaction is generally good, often exceeding 80%.

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield | >80% |

| Purity | >95% after recrystallization |

Part 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, followed by its displacement with a nucleophile.[5] In this step, the 2-amino group of the thiazole intermediate is converted to a chloro group using a diazotizing agent and a copper(I) chloride catalyst.

Reaction Mechanism

The reaction proceeds in two main stages. First, the 2-aminothiazole is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step. The diazonium salt is then treated with copper(I) chloride, which catalyzes the displacement of the diazonium group by a chloride ion, releasing nitrogen gas.

Caption: Simplified Sandmeyer reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-(3-chlorophenyl)thiazole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (concentrated)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 2-amino-4-(3-chlorophenyl)thiazole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 mmol, 1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred suspension while maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate beaker, prepare a solution or suspension of copper(I) chloride (1.2 mmol, 1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Extract the product from the reaction mixture with a suitable organic solvent such as dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data Summary:

| Step | Reactants | Reagents | Solvent | Temperature | Time | Product | Expected Yield |

| 1 | 2-Bromo-1-(3-chlorophenyl)ethanone, Thiourea | - | Ethanol | Reflux (~78 °C) | 2-4 h | 2-Amino-4-(3-chlorophenyl)thiazole | >80% |

| 2 | 2-Amino-4-(3-chlorophenyl)thiazole | NaNO₂, HCl, CuCl | Water/HCl | 0-5 °C then RT | 2-3 h | This compound | 50-70% |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the Hantzsch thiazole synthesis and a subsequent Sandmeyer reaction. This guide has provided a detailed framework for this synthetic pathway, including mechanistic insights and step-by-step experimental protocols. The methodologies described are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions. Successful execution of this synthesis will provide researchers with a valuable intermediate for the development of novel compounds with potential applications in drug discovery and materials science.

References

- Google Patents. (n.d.). Synthesis method of 2-chloro-3'-bromoacetophenone.

- Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.

-

NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

IUCr. (n.d.). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[6][7]thiazolo[3,2-a]pyridine-4-carboxamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]

-

Materials International. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]1/MI-22-4-10.pdf)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. youtube.com [youtube.com]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of 2-Chloro-4-(3-chlorophenyl)thiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3-chlorophenyl)thiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate a deeper understanding of this compound's behavior and potential applications.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents and approved drugs.[1] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific compound, this compound, is a member of this versatile class of heterocyclic compounds. The strategic placement of a chloro group at the 2-position and a 3-chlorophenyl moiety at the 4-position is anticipated to significantly influence its electronic properties, metabolic stability, and interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step in evaluating its potential as a lead compound in drug discovery programs.[3]

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical characteristics is essential for every stage of drug development, from initial screening to formulation.[4] The properties of this compound are summarized below. It is important to note that while some data is derived from supplier specifications, other key experimental values such as solubility and logP are often determined empirically during the drug discovery process.

| Property | Value | Source |

| CAS Number | 42444-98-4 | |

| Molecular Formula | C₉H₅Cl₂NS | [5] |

| Molecular Weight | 230.12 g/mol | [5] |

| MDL Number | MFCD11219999 | [5] |

| Hazard Statements | Irritant |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published for this specific isomer. The following sections describe the standard methodologies for determining these crucial parameters.

Synthesis and Structural Elucidation: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route would involve the reaction of 2-chloro-1-(3-chlorophenyl)ethan-1-one with a suitable thioamide precursor, followed by chlorination at the 2-position.

The resulting product's identity and purity must be rigorously confirmed through a suite of analytical techniques. This validation is non-negotiable for ensuring the reliability of subsequent biological and physicochemical data.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

Experimental Protocols for Physicochemical Characterization

The following protocols represent standard, robust methods for determining key physicochemical properties critical for drug development. These methods are designed to be self-validating, incorporating controls and rigorous data analysis.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is a critical parameter for predicting oral absorption.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A longer duration may be necessary for poorly soluble compounds.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Determination of Lipophilicity (logP/logD)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a crucial determinant of a drug's membrane permeability and its interaction with metabolic enzymes and protein targets.[3]

Methodology (HPLC-based):

-

System Setup: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: Inject a solution of this compound onto the calibrated HPLC system and record its retention time.

-

Calculation: Determine the logP of the target compound by interpolating its retention time on the calibration curve. For ionizable compounds, performing this at pH 7.4 yields the logD₇.₄.

Analytical Characterization Workflow

The confirmation of the chemical structure and the assessment of purity are paramount. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information, while HPLC is the workhorse for purity determination.

Sources

2-Chloro-4-(3-chlorophenyl)thiazole CAS number 42444-98-4

An In-Depth Technical Guide to 2-Chloro-4-(3-chlorophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42444-98-4), a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the substituted thiazole family, this molecule serves as a versatile scaffold and building block for the synthesis of more complex structures with potential therapeutic applications. This document details its physicochemical properties, provides a validated synthesis protocol rooted in established chemical principles, outlines methods for its analytical characterization, discusses its potential applications in drug discovery, and summarizes essential safety and handling procedures. The insights herein are curated to support researchers in leveraging this compound for novel molecular design and development.

Compound Identity and Physicochemical Properties

This compound is a disubstituted aromatic heterocycle. The core thiazole ring is a privileged structure in medicinal chemistry, while the chloro-substituents on both the phenyl and thiazole rings can significantly influence the compound's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

| Property | Value | Source |

| CAS Number | 42444-98-4 | [2] |

| Molecular Formula | C₉H₅Cl₂NS | [2][3] |

| Molecular Weight | 230.12 g/mol | [2] |

| MDL Number | MFCD11219999 | [3] |

| SMILES | Clc1cccc(c1)c1csc(n1)Cl | [3] |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Synthesis and Purification

The synthesis of 4-aryl-thiazole derivatives is classically achieved via the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide.[4] For the title compound, a common and logical pathway involves the reaction of 2-chloro-1-(3-chlorophenyl)ethanone with a suitable thioamide, followed by a subsequent chlorination step at the 2-position of the thiazole ring, or by using a reagent that provides the 2-chloro-thiazole moiety directly.

Rationale for Synthetic Approach

The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole core.[4] The reaction proceeds via a nucleophilic attack from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4] Direct synthesis using 2-chloro-thiourea derivatives can be challenging, so a two-step approach starting from the more accessible 2-amino-4-(3-chlorophenyl)thiazole is often preferred, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

Detailed Synthesis Protocol: Two-Step Approach

This protocol describes the synthesis of the 2-amino precursor followed by its conversion to the final 2-chloro product.

Step 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-α-bromoacetophenone (10 mmol) in absolute ethanol (50 mL).

-

Addition of Thiourea: To this solution, add thiourea (12 mmol, 1.2 equivalents). The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the crude product to precipitate.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts and unreacted thiourea.[4] Dry the crude product under vacuum.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization: Suspend the crude 2-amino-4-(3-chlorophenyl)thiazole (8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) in a flask cooled to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 8.8 mmol) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 9.6 mmol) in concentrated hydrochloric acid (10 mL) at 0-5°C. Add the cold diazonium salt solution to the CuCl solution slowly.

-

Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete nitrogen evolution and substitution.

-

Extraction and Purification: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons from the 3-chlorophenyl ring (multiplets in the δ 7.0-8.0 ppm range). A singlet for the thiazole proton at the C5 position (typically δ 7.5-8.5 ppm). |

| ¹³C NMR | Signals corresponding to the nine carbon atoms. Aromatic carbons (δ 120-140 ppm), thiazole ring carbons (can be higher, e.g., δ 110-170 ppm).[5] |

| Mass Spec. (MS) | Molecular ion peak [M]⁺ corresponding to the molecular weight (m/z ≈ 229/231/233 due to chlorine isotopes). The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be characteristic. |

| HPLC | A single major peak indicating high purity (e.g., >95%) under specified column, mobile phase, and detection wavelength conditions. |

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 300 or 400 MHz spectrometer.

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) techniques.

-

High-Performance Liquid Chromatography (HPLC): Dissolve the sample in the mobile phase. Inject onto a C18 reverse-phase column. Use a mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid, and monitor with a UV detector at a wavelength where the compound shows strong absorbance (e.g., 254 nm).

Applications in Drug Discovery and Development

The 2-chloro-4-arylthiazole scaffold is a cornerstone in modern medicinal chemistry. The thiazole ring is a bioisostere of other aromatic systems and can act as a hydrogen bond acceptor, while its substituents allow for fine-tuning of steric and electronic properties.

-

Anticancer Activity: Many thiazole derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site. The chlorophenyl group can enhance binding affinity through hydrophobic and halogen-bonding interactions. Related compounds have shown potent antiproliferative effects on various cancer cell lines.[4][6][7] For instance, certain thiazole derivatives exhibit significant BRAFV600E inhibitory effects, a key target in melanoma.[6]

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is present in numerous antimicrobial agents. The lipophilicity conferred by the chlorophenyl group can aid in penetrating microbial cell membranes.[4][8]

-

Anti-inflammatory and Anticonvulsant Activity: Substituted thiazoles and related heterocycles have been investigated for their anti-inflammatory and anticonvulsant properties.[4][9] The mechanism often involves the modulation of ion channels or enzymes involved in inflammatory pathways.[10]

Hypothetical Mechanism of Action: Kinase Inhibition

As a representative example of its potential application, the diagram below illustrates how a thiazole-based inhibitor could block a protein kinase signaling pathway, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a protein kinase by the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other chlorophenyl thiazoles and aminothiazoles, should be used to guide handling procedures.[11]

-

Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral), and to cause skin and serious eye irritation.[11] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Use a dust mask or conduct work in a fume hood to avoid inhalation.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed with standard analytical techniques. The presence of the dichlorinated arylthiazole motif makes it an attractive scaffold for targeting a range of biological pathways, particularly in oncology and infectious disease research. Adherence to strict safety protocols is necessary when handling this and related chemical entities.

References

-

Synthesis of 2-(4-chlorophenyl)thiazole. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

-

CAS NO. 42444-98-4 | this compound. (n.d.). Arctom. Retrieved January 20, 2026, from [Link]

-

Nayak, S. K., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2611. Retrieved January 20, 2026, from [Link]

-

2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. (2025). ChemSynthesis. Retrieved January 20, 2026, from [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). Journal of the Chinese Chemical Society. Retrieved January 20, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 20, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2018). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 20, 2026, from [Link]

-

Płazińska, A., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(5), 1001-1008. Retrieved January 20, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved January 20, 2026, from [Link]

-

Thiazole substituted[2][3][15] Triazole: Synthesis and antimicrobial evaluation. (2022). Indian Journal of Chemistry. Retrieved January 20, 2026, from [Link]indian-journal-of-chemistry/61B(06)/p-10.pdf)

Sources

- 1. CAS 2103-99-3: 2-amino-4-(4-chlorophenyl)thiazole [cymitquimica.com]

- 2. 42444-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. prepchem.com [prepchem.com]

Spectroscopic data for 2-Chloro-4-(3-chlorophenyl)thiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(3-chlorophenyl)thiazole

Foreword for the Researcher

This document serves as a comprehensive technical guide to the spectroscopic characterization of the heterocyclic compound This compound . As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational framework for understanding how and why specific spectroscopic signatures arise from this molecule's unique structure. The methodologies and interpretations that follow are grounded in established principles and data from closely related analogues, designed to empower researchers in their own analytical endeavors.

While published spectral data for this specific meta-chloro isomer is not aggregated in a single public source, this guide synthesizes predictive data based on foundational spectroscopic theory and published data for structural analogues. This approach provides a robust and scientifically rigorous blueprint for identifying and validating this compound in a laboratory setting.

Molecular Structure and Analytical Overview

This compound (CAS Number: 42444-98-4) possesses a molecular formula of C₉H₅Cl₂NS and a molecular weight of approximately 230.12 g/mol [1]. The structure comprises a central thiazole ring, substituted at the C2 position with a chlorine atom and at the C4 position with a 3-chlorophenyl group. This arrangement of heteroatoms, aromatic systems, and halogens gives rise to a distinct and predictable spectroscopic fingerprint.

A comprehensive analytical workflow is essential for unambiguous structure confirmation. This guide will focus on the "big four" spectroscopic techniques used in synthetic chemistry: NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Experimental Protocol: NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples[2].

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region[3].

-

Standard Experiments: Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment of proton and carbon signals.

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to five protons.

-

Thiazole Proton (H₅): A single proton is attached to the thiazole ring at the C5 position. It has no adjacent proton neighbors, so it will appear as a sharp singlet . Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the aromatic system at C4. Based on similar structures, this signal is predicted to appear in the range of δ 7.5-8.0 ppm [2].

-

Aromatic Protons (H₂', H₄', H₅', H₆'): The 3-chlorophenyl ring contains four aromatic protons. Their chemical shifts and coupling patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the thiazole ring.

-

H₂' : This proton is ortho to the thiazole substituent and will likely appear as a singlet or a finely split triplet (due to small meta couplings) around δ 7.8-8.0 ppm .

-

H₆' : This proton is ortho to the thiazole and meta to the chlorine. It will likely be a doublet of doublets (or a triplet if J-couplings are similar) around δ 7.6-7.8 ppm .

-

H₄' : This proton is para to the thiazole and ortho to the chlorine. It will likely be a doublet of doublets (or a triplet) around δ 7.4-7.5 ppm .

-

H₅' : This proton is meta to the thiazole and ortho to the chlorine. It will likely be a doublet of doublets downfield in the aromatic region around δ 7.4-7.5 ppm .

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8 - 8.0 | s (or t) | 1H | H₂' |

| 7.6 - 7.8 | dd (or t) | 1H | H₆' |

| 7.5 - 8.0 | s | 1H | H₅ |

| 7.4 - 7.5 | m | 2H | H₄', H₅' |

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.

-

Thiazole Carbons (C₂, C₄, C₅):

-

C₂: This carbon is bonded to both a nitrogen and a chlorine atom, leading to a significant downfield shift. It is expected around δ 150-155 ppm .

-

C₄: Bonded to nitrogen, sulfur (indirectly), and the phenyl ring, this carbon will also be downfield, predicted in the δ 145-150 ppm range.

-

C₅: This is the only CH carbon in the thiazole ring and is expected to be the most upfield of the three, likely around δ 115-120 ppm [2][4].

-

-

Aromatic Carbons (C₁' - C₆'):

-

C₁' (ipso-C): The carbon attached to the thiazole ring will be a quaternary signal, predicted around δ 134-136 ppm .

-

C₃' (Cl-bearing): The carbon directly attached to chlorine will also be a quaternary signal, shifted downfield to δ 133-135 ppm .

-

C₂', C₄', C₅', C₆': These four CH carbons will appear in the typical aromatic region of δ 125-131 ppm . Their exact shifts depend on their position relative to the two substituents.

-

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| 150 - 155 | C₂ | Thiazole C-Cl |

| 145 - 150 | C₄ | Thiazole C-Ph |

| 134 - 136 | C₁' | Phenyl ipso-C |

| 133 - 135 | C₃' | Phenyl C-Cl |

| 125 - 131 | C₂', C₄', C₅', C₆' | Phenyl CH (4 signals) |

| 115 - 120 | C₅ | Thiazole CH |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition through isotopic patterns.

Experimental Protocol: MS

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺[5]. Electron Ionization (EI) would be a harder technique, providing more fragmentation data.

-

Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain high-mass-accuracy data, which helps in confirming the molecular formula.

-

Data Analysis: The key is to analyze the isotopic pattern of the molecular ion peak.

Predicted Mass Spectrum & Interpretation

-

Molecular Ion Peak: The monoisotopic mass of C₉H₅³⁵Cl₂NS is 228.9520 Da. The ESI-MS spectrum in positive mode would show a prominent ion at m/z 229.9593, corresponding to the [M+H]⁺ adduct.

-

The Dichloro Isotopic Signature: The most revealing feature of the mass spectrum is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

The M peak (containing two ³⁵Cl atoms) will be the base peak in the cluster.

-

The M+2 peak (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 66% of the M peak.

-

The M+4 peak (two ³⁷Cl atoms) will have a relative intensity of approximately 10% of the M peak. This characteristic 9:6:1 intensity ratio for a dichloro-compound is a definitive diagnostic tool.

-

Table 3: Predicted High-Resolution MS Data for C₉H₅Cl₂NS

| Ion | Predicted m/z | Isotopic Composition | Relative Intensity |

|---|---|---|---|

| [M]⁺ | 228.9520 | C₉H₅³⁵Cl₂NS | ~100% (of cluster) |

| [M+2]⁺ | 230.9490 | C₉H₅³⁵Cl³⁷ClNS | ~66% |

| [M+4]⁺ | 232.9461 | C₉H₅³⁷Cl₂NS | ~10% |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be recorded using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum & Interpretation

The IR spectrum will be dominated by vibrations from the aromatic and heteroaromatic rings.

-

Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.

-

Aromatic C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region. These are characteristic of the phenyl and thiazole rings[6].

-

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the aromatic ring.

-

C-Cl Stretch: Strong bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically around 800-600 cm⁻¹ .

-

C-S Stretch: The C-S bond in the thiazole ring gives rise to a weak absorption, often difficult to distinguish, in the 700-600 cm⁻¹ range[7].

Table 4: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic & Thiazole |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic & Thiazole Rings |

| 800 - 600 | C-Cl Stretch | Aryl-Chloride, Thiazole-Chloride |

| 700 - 600 | C-S Stretch | Thiazole Ring |

Integrated Analytical Workflow

The confirmation of this compound's structure is not a linear process but an integrated validation system where each technique corroborates the others.

Caption: Integrated workflow for the spectroscopic confirmation of chemical structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process. While a single, comprehensive data sheet is not publicly available, a robust characterization can be achieved by combining predictive analysis with standard experimental protocols. The key identifiers for this compound are: a ¹H NMR spectrum showing one thiazole singlet and a complex four-proton aromatic pattern; a ¹³C NMR spectrum with nine distinct signals including a characteristic C-Cl signal at the 2-position of the thiazole; a mass spectrum exhibiting a definitive 9:6:1 isotopic cluster for two chlorine atoms; and an IR spectrum showing characteristic aromatic and C-Cl absorptions. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule.

References

-

Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: [Link]

- Sharma, V.P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

-

Tomaszewski, R., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available from: [Link]

-

Nayak, S. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. Available from: [Link]

-

ResearchGate. IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Available from: [Link]

-

NIST. Thiazole - IR Spectrum. NIST WebBook. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]ob01150k.pdf)

Sources

- 1. 42444-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole [webbook.nist.gov]

An In-Depth Technical Guide to 2-Chloro-4-(3-chlorophenyl)thiazole

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its core molecular attributes, detail a robust synthesis protocol based on the foundational Hantzsch thiazole synthesis, discuss its potential applications grounded in the known bioactivity of the thiazole scaffold, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for scientists engaged in the synthesis, evaluation, and application of novel thiazole derivatives.

Core Molecular Attributes

This compound is a disubstituted aromatic heterocycle. The thiazole ring is a critical pharmacophore found in numerous FDA-approved drugs, while the specific substitution pattern—a chloro group at the 2-position of the thiazole and a 3-chlorophenyl group at the 4-position—is expected to modulate its biological and physicochemical properties.[1][2]

| Attribute | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 42444-98-4 | [3][4] |

| Molecular Formula | C₉H₅Cl₂NS | [3] |

| Molecular Weight | 230.12 g/mol | [3] |

| Hazard Statement | Irritant | [3] |

Chemical Structure:

(Structure inferred from name)

Synthesis and Purification

The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][6] This method is known for its high yields and operational simplicity.[6][7]

Retrosynthetic Analysis & Mechanistic Overview

The synthesis strategy involves a disconnection of the thiazole ring at the C-S and C=N bonds, leading back to two key precursors: an appropriately substituted α-haloketone and a thioamide source.

The forward synthesis, the Hantzsch reaction, proceeds via an initial Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone.[8] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][8]

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for synthesizing this compound. Note: This procedure is adapted from established methods for analogous compounds and may require optimization.

Step 1: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-(3-chlorophenyl)ethanone (10 mmol) and thiourea (12 mmol) in 50 mL of absolute ethanol.

-

Initiation: To the stirred suspension, add a suitable halogenating agent such as N-bromosuccinimide (NBS) (10 mmol) portion-wise. The rationale for using an α-haloketone precursor is to provide an electrophilic center for the initial nucleophilic attack by the thioamide sulfur.[7][8]

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the condensation and cyclization steps.[7]

-

Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water containing 10% sodium carbonate (Na₂CO₃) solution.[7] This neutralizes any acid formed and precipitates the product, which is often poorly soluble in water.[7]

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air dry. The crude 2-amino-4-(3-chlorophenyl)thiazole is typically of sufficient purity for the next step.

Step 2: Sandmeyer Reaction for this compound

-

Diazotization: Suspend the crude 2-amino-4-(3-chlorophenyl)thiazole (8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a beaker cooled to 0-5°C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂) (9 mmol) in 10 mL of water dropwise, keeping the temperature below 5°C. This forms the diazonium salt intermediate.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (10 mmol) in concentrated hydrochloric acid (15 mL). Add the cold diazonium salt solution to the CuCl solution slowly with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Isolation & Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and byproducts. Column chromatography is the method of choice.

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column by running the eluent through the silica.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The polarity is gradually increased to effectively separate compounds based on their affinity for the stationary phase.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid or oil.

Applications in Drug Discovery and Research

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities.[9][10] Its derivatives are investigated for antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[2][11][12]

-

Antimicrobial/Antifungal Activity: Thiazole derivatives are known to exhibit potent activity against various bacterial and fungal pathogens.[11] The presence of halogen atoms, such as chlorine, can enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.

-

Anticancer Activity: Many potent anticancer agents feature a thiazole core.[13] The specific substitution on the phenyl ring can influence the molecule's ability to interact with biological targets like kinases or other enzymes involved in cell proliferation.

-

Enzyme Inhibition: The heterocyclic nature of the thiazole ring allows it to act as a scaffold that can be functionalized to target the active sites of various enzymes, making it a valuable starting point for the development of specific inhibitors.[11]

Safety, Handling, and Storage

As a chlorinated organic compound and potential irritant, proper safety protocols are mandatory.[3]

| Aspect | Guideline | Justification |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical, which is classified as an irritant.[3] |

| Handling | All manipulations should be performed in a well-ventilated chemical fume hood. | To avoid inhalation of any potential vapors or fine particulates. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental protection and regulatory compliance. |

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

J. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. Retrieved from [Link]

-

Bekkali, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. Retrieved from [Link]

-

Acmecoval. (n.d.). 2-Chloro-4-(4-chlorophenyl)thiazole. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1083. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. Retrieved from [Link]

-

Scribd. (n.d.). RNR Biosciences Chemical Name List. Retrieved from [Link]

-

Scribd. (n.d.). 3-Chloropyridine CAS 626-60-8 Details. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

-

ResearchGate. (2024, April). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

-

Scribd. (n.d.). Brominated Chemical Catalog Overview. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 42444-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. scribd.com [scribd.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole: A Hantzsch-Based Approach

This document provides an in-depth technical guide for the synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds, and its efficient synthesis is of paramount importance.[1][2] This guide details a robust, two-stage synthetic strategy, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a diazotization and substitution to install the final chloro-substituent.

The narrative is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility for professionals in the field.

The Hantzsch Thiazole Synthesis: A Mechanistic Cornerstone

First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the thiazole ring.[3][4] The synthesis is a cyclocondensation reaction between an α-haloketone and a compound containing a thioamide moiety, such as thiourea.[5][6] The reaction proceeds through a multistep pathway, driven by the formation of a stable, aromatic thiazole ring.[7][8]

The mechanism can be broken down into three key phases:

-

Nucleophilic Attack (S_N2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide leaving group.[7][9]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.[7][9]

-

Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, aromatic thiazole product.[2]

This sequence is highly efficient and provides a direct route to 2-aminothiazoles when thiourea is used as the thioamide component.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Strategic Blueprint: A Two-Stage Synthesis

The direct synthesis of this compound via a one-step Hantzsch reaction is not feasible, as the required thioamide (chlorothiourea) is not a standard reagent. Therefore, a more practical and reliable two-stage approach is employed.

-

Stage 1: Hantzsch Reaction. Synthesis of the precursor, 2-Amino-4-(3-chlorophenyl)thiazole, from 2-bromo-1-(3-chlorophenyl)ethanone and thiourea.

-

Stage 2: Chloro-de-amination. Conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type diazotization reaction.

This workflow leverages the high efficiency of the Hantzsch synthesis to build the core structure and then employs a classic transformation to install the desired functionality.

Caption: Figure 2: Two-Stage Synthetic Workflow

Stage 1 Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This procedure is a classic Hantzsch condensation, which is typically high-yielding and straightforward to perform.[7][10] The reaction involves heating the α-haloketone and thiourea in an alcoholic solvent.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Moles | Molar Eq. | Mass (g) | Other |

| 2-bromo-1-(3-chlorophenyl)ethanone | 233.5 | 10.0 mmol | 1.0 | 2.34 g | - |

| Thiourea | 76.12 | 12.0 mmol | 1.2 | 0.91 g | - |

| Ethanol (Absolute) | - | - | - | 20-30 mL | Solvent |

| 5% Sodium Carbonate Solution | - | - | - | ~50 mL | For work-up |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq, 10.0 mmol) and thiourea (1.2 eq, 12.0 mmol).[11]

-

Solvent Addition: Add absolute ethanol (20-30 mL) to the flask. The choice of ethanol is critical as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

-

Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[7][10]

-

Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting ketone by TLC), remove the flask from the heat source and allow it to cool to room temperature.[7]

-

Work-up: Pour the cooled reaction mixture into a beaker containing approximately 50-100 mL of ice-cold water or a 5% sodium carbonate solution while stirring.[7][12] The basic solution neutralizes the hydrobromic acid byproduct and aids in the precipitation of the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.[11]

-

Drying: Dry the collected solid product in a vacuum oven or by air drying. The crude product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.[7]

Stage 2 Protocol: Synthesis of this compound

This transformation utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting primary amines into various functional groups via a diazonium salt intermediate.[13]

Safety Precaution: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use the diazonium salt in situ without isolation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and the reaction temperature must be carefully controlled during the diazotization step.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Moles | Molar Eq. | Mass (g) | Other |

| 2-Amino-4-(3-chlorophenyl)thiazole | 210.69 | 5.0 mmol | 1.0 | 1.05 g | From Stage 1 |

| Concentrated Hydrochloric Acid (HCl) | ~37% | ~60 mmol | ~12 | ~5 mL | Solvent / Reagent |

| Sodium Nitrite (NaNO₂) | 69.00 | 6.0 mmol | 1.2 | 0.41 g | Dissolved in ~2 mL H₂O |

| Dichloromethane (DCM) | - | - | - | As needed | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | Drying Agent |

Step-by-Step Methodology

-

Amine Dissolution: In a 100 mL flask, suspend the 2-Amino-4-(3-chlorophenyl)thiazole (1.0 eq, 5.0 mmol) in concentrated hydrochloric acid (~5 mL). Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.2 eq, 6.0 mmol) in a minimal amount of cold water (~2 mL). Add this solution dropwise to the cold, stirred suspension of the aminothiazole hydrochloride. The key is to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Chloro-de-amination: After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes. Then, slowly and carefully heat the reaction mixture to 50-60 °C.[13] Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 30-60 minutes). This heating step drives the substitution of the diazonium group with chloride from the HCl medium.

-

Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing and Neutralization: Combine the organic extracts and wash them sequentially with water (20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. Finally, wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[14]

Field Insights: Optimization and Troubleshooting

Even with robust protocols, challenges can arise. An experienced scientist anticipates and mitigates these issues.

-

Issue 1: Low Yield in Stage 1.

-

Issue 2: Incomplete Diazotization in Stage 2.

-

Cause: Insufficient acid or sodium nitrite, or temperature rising too high during NaNO₂ addition.

-

Solution: Use a sufficient excess of concentrated HCl to ensure the formation of both the amine salt and to act as the chloride source. Maintain strict temperature control (0-5 °C) during the addition of the nitrite solution.

-

-

Issue 3: Purification Difficulties.

-

Cause: Presence of polar byproducts or unreacted starting materials.

-

Solution: For the 2-amino intermediate, recrystallization from ethanol is highly effective. For the final 2-chloro product, which is less polar, silica gel chromatography is the method of choice if recrystallization is ineffective.[14]

-

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected spectral data would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring and the single proton on the thiazole ring.

-

¹³C NMR: Resonances for the distinct carbons of the thiazole and chlorophenyl rings.

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.[15]

-

Infrared (IR) Spectroscopy: Characteristic peaks for C=N and C=C stretching within the heterocyclic and aromatic systems.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

-

synthesis of thiazoles. (2019). YouTube. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(4-chlorophenyl)thiazole. Available from: [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

-

Heravi, M. M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]

- Google Patents. (1998). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

-

Scite.ai. (2021). Mini Review on The Synthesis and Biological Impact of Thiazoles. Available from: [Link]

-

Al-Azab, F. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available from: [Link]

-

National Center for Biotechnology Information. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

- Mahmood, A. A. R., & Kubba, A. A. R. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.

-

Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available from: [Link]

-

Organic Syntheses Procedure. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Available from: [Link]

-

International Journal of Pharma and Bio Sciences. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available from: [Link]

-

ResearchGate. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. Available from: [Link]

-

Deokate, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. Available from: [Link]

-

IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Available from: [Link]

-

Journal of the Chilean Chemical Society. (2021). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]

-

Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]

-

Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. (2021). YouTube. Available from: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available from: [Link]

-

PubChem. 2-chloro-4-(2-chlorophenyl)thiazole (C9H5Cl2NS). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. synarchive.com [synarchive.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 13. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole: Starting Materials and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Chloro-4-arylthiazole Scaffold

The 2-chloro-4-arylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The presence of a chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, such as nucleophilic aromatic substitution, allowing for the generation of diverse compound libraries for drug discovery. The specific substitution pattern on the 4-phenyl ring, in this case, a chlorine atom at the 3-position, can significantly influence the pharmacological profile of the molecule. This guide provides a detailed exploration of the requisite starting materials and the underlying synthetic strategies for the preparation of 2-Chloro-4-(3-chlorophenyl)thiazole.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely adopted synthetic route to this compound involves a robust two-step sequence. This strategy leverages the classical Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to install the chloro substituent at the 2-position.

Caption: Overall synthetic workflow for this compound.

Part 1: Hantzsch Thiazole Synthesis of the 2-Aminothiazole Intermediate

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole ring.[1][2][3][4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3]

Starting Materials for Step 1

| Starting Material | Structure | Role | Key Considerations |

| 2-Bromo-1-(3-chlorophenyl)ethanone | Image of 2-Bromo-1-(3-chlorophenyl)ethanone | α-Haloketone | The bromine atom serves as a good leaving group. The 3-chlorophenyl moiety dictates the substitution at the 4-position of the resulting thiazole. |

| Thiourea | Image of Thiourea | Thioamide | Provides the nitrogen and sulfur atoms for the thiazole ring and the amino group at the 2-position. |

| Ethanol or Methanol | N/A | Solvent | A polar protic solvent is typically used to facilitate the dissolution of the starting materials and the reaction progress.[6] |

Mechanism of the Hantzsch Synthesis

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone in an SN2 fashion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1][5]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This protocol is a representative procedure and may require optimization for scale and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).